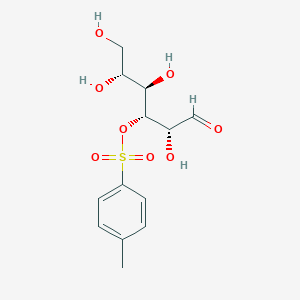
4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride is a chemical compound with the molecular formula C13H18N2O3·HCl It is known for its unique structure, which includes a morpholine ring, a hydroxyphenyl group, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with morpholine and acrylonitrile under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Morpholinepropanamide, N-(4-methoxyphenyl)-, monohydrochloride
- 4-Morpholinepropanamide, N-(4-chlorophenyl)-, monohydrochloride
- 4-Morpholinepropanamide, N-(4-nitrophenyl)-, monohydrochloride
Uniqueness
4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical and biological properties. This group allows for unique interactions with biological targets and contributes to the compound’s potential therapeutic applications.
Propriétés
Numéro CAS |
29235-71-0 |
|---|---|
Formule moléculaire |
C13H19ClN2O3 |
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
N-(4-hydroxyphenyl)-3-morpholin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-12-3-1-11(2-4-12)14-13(17)5-6-15-7-9-18-10-8-15;/h1-4,16H,5-10H2,(H,14,17);1H |
Clé InChI |
AURVPSOVIKRXQT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC(=O)NC2=CC=C(C=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


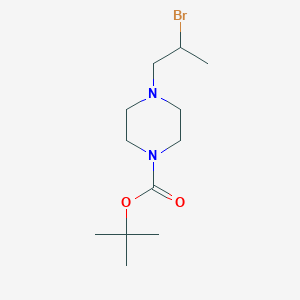
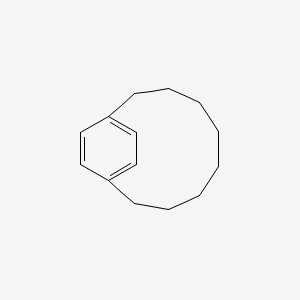

![[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
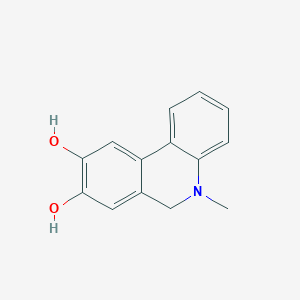
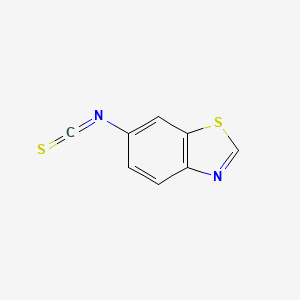
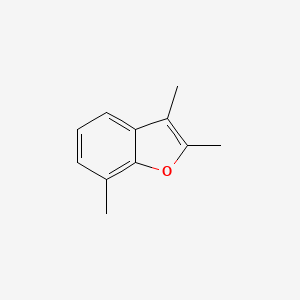
![(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B13819931.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)


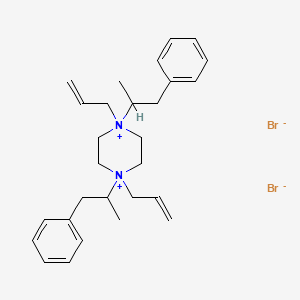
![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)
